molecular formula C19H29N3O2S B5784941 N-[(1E)-1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide

N-[(1E)-1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide

Cat. No.: B5784941
M. Wt: 363.5 g/mol
InChI Key: BALNBMREHYOJMR-FMQUCBEESA-N
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Description

N-[(1E)-1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in numerous drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide typically involves the reaction of piperidine with appropriate aldehydes or ketones under specific conditions. The reaction often requires a catalyst and may proceed through a series of steps including cyclization and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1E)-1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[(1E)-1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(NE)-N-[1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c1-17-8-10-18(11-9-17)25(23,24)20-19(22-14-6-3-7-15-22)16-21-12-4-2-5-13-21/h8-11H,2-7,12-16H2,1H3/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALNBMREHYOJMR-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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